molecular formula C17H20 B13787422 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 87480-42-0

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

Cat. No.: B13787422
CAS No.: 87480-42-0
M. Wt: 224.34 g/mol
InChI Key: KVHGVQIXSZOTQM-UHFFFAOYSA-N
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Description

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a highly complex polycyclic hydrocarbon characterized by six fused rings and two double bonds at positions 4 and 11. The IUPAC name reflects its intricate bridged cycloalkane structure, with specific bridgehead positions defining its stereochemistry. Polycyclic compounds with similar architectures are often explored for their thermodynamic stability and energy density, particularly in aerospace or fuel additives .

Properties

CAS No.

87480-42-0

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

InChI

InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2

InChI Key

KVHGVQIXSZOTQM-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Approaches

Cycloaddition reactions, particularly [4+4] and [2+2] photochemical cycloadditions, are frequently employed to assemble complex polycyclic frameworks analogous to hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene. These reactions enable the formation of multiple ring junctions in a single step with high stereocontrol.

  • Photochemical [4+4] Cycloaddition : This method involves the excitation of dienes or polyenes to form reactive intermediates that undergo cycloaddition to yield fused ring systems. It has been strategically applied in the synthesis of complex cyclooctanoid and higher polycyclic systems.

  • Thermal and Catalytic Cycloadditions : Thermal [2+2] cycloadditions and metal-catalyzed cyclizations can also be used to prepare bicyclic and polycyclic intermediates which are further elaborated into the hexacyclic target compound.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for constructing cyclic olefins with high efficiency and selectivity. For hexacyclo compounds, RCM can be used to close medium to large rings that are part of the polycyclic skeleton.

  • RCM is usually performed under inert atmosphere using ruthenium-based catalysts such as Grubbs catalysts.
  • Careful optimization of reaction conditions (temperature, solvent, catalyst loading) is essential to prevent isomerization of double bonds and maintain the diene configuration.

Rearrangement and Skeletal Transformations

Rearrangement reactions, including ring expansions and contractions, have been utilized to convert simpler polycyclic precursors into more complex hexacyclic frameworks.

  • For instance, skeletal rearrangements of bicyclic or tricyclic ketones or alcohols under acidic or basic conditions can yield the desired fused ring systems.
  • These transformations often require precise control of reaction parameters to avoid over-rearrangement or decomposition.

Representative Synthetic Route Example

While direct literature specifically detailing the synthesis of this compound is limited, analogous hexacyclic compounds have been synthesized starting from decahydro[1,4;5,8]dimethanoanthracene-11,12-dione derivatives, employing a sequence of reduction, cyclization, and elimination steps to achieve the hexacyclic diene system.

Table 1: Summary of Key Synthetic Steps from Literature Analogues

Step Reaction Type Reagents / Conditions Outcome
1 Reduction NaBH4 or LiAlH4 in ether solvents Conversion of diketone to diol
2 Cyclization Acid catalysis or photochemical activation Formation of fused polycyclic rings
3 Dehydration / Elimination Acidic or thermal conditions Introduction of double bonds (diene)
4 Purification Chromatography or recrystallization Isolation of pure hexacyclic diene

This sequence demonstrates the integration of classical organic transformations to build the complex hexacyclic diene framework.

Reaction Conditions and Optimization

The synthesis of this compound requires careful control of reaction parameters:

  • Temperature : Moderate temperatures are preferred to avoid decomposition of sensitive double bonds.
  • Solvent : Non-polar or moderately polar solvents such as hexane, toluene, or dichloromethane are typically used to maintain solubility and reaction control.
  • Atmosphere : Inert atmosphere (argon or nitrogen) is essential to prevent oxidation of intermediates.
  • Catalysts : Use of selective catalysts (e.g., ruthenium-based for RCM) enhances yield and stereoselectivity.
  • Purification : Recrystallization and chromatographic techniques are employed to isolate the target compound with high purity.

Analytical and Kinetic Studies

Kinetic studies of the reactions involved in the synthesis have revealed that reaction rates are highly sensitive to the electronic and steric environment of the intermediates. For example, the presence of multiple fused rings imposes conformational constraints that affect transition state energies during cyclization and elimination steps.

Spectroscopic methods such as NMR, IR, and mass spectrometry are routinely used to confirm the structure and purity of the synthesized hexacyclo compound. X-ray crystallography has also been employed to elucidate the three-dimensional arrangement of atoms in related polycyclic compounds, confirming the success of synthetic strategies.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Photochemical Cycloaddition Rapid ring formation, high stereocontrol Efficient for complex ring systems Requires UV light source, side reactions possible
Ring-Closing Metathesis Catalytic, versatile for olefin formation High selectivity, mild conditions Sensitive to functional groups, catalyst cost
Skeletal Rearrangement Converts simpler precursors into complex rings Access to diverse polycyclic frameworks Requires precise control, risk of over-rearrangement
Reduction and Elimination Classic transformations for functional group manipulation Well-understood, scalable Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that can dissolve the reactants and products effectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, reduction could produce alkanes, and substitution might result in halogenated derivatives of the original compound.

Scientific Research Applications

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects is primarily related to its structural features. The rigidity and strain within the molecule can influence its reactivity and interactions with other molecules. For example, the compound’s ability to undergo Diels-Alder reactions is a direct result of its conjugated double bonds and the spatial arrangement of its atoms .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene and related polycyclic dienes:

Compound Name Structure Type Ring Count Molecular Formula Applications Key Properties/Findings
Hexacyclo[...]heptadeca-4,11-diene Hexacyclic alkene 6 Likely C17H18* High-energy fuels (inferred) High strain energy, potential for combustion
Amorpha-4,11-diene Bicyclic sesquiterpene 2 C15H24 Artemisinin biosynthesis Low natural abundance, high enzymatic turnover
Taxa-4,11-diene Tricyclic diterpene 3 C20H30 Taxol biosynthesis Downregulated in elicited cell cultures
Pentacyclo[8.6.0.0¹,¹⁵.0²,⁴.0²,⁹]hexadeca-7,11-diene Pentacyclic alkene 5 C16H20 High-energy fuels Heat of combustion ~11 kcal/mL

*Note: The molecular formula is inferred based on the IUPAC name and analogous compounds.

Biological Activity

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon notable for its intricate molecular structure characterized by multiple fused rings. This compound has garnered interest due to its potential biological activities and applications in various fields such as materials science and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₈
  • IUPAC Name : Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
  • CAS Number : 87480-43-1

This compound features a unique arrangement of six five-membered rings and several other ring systems that contribute to its stability and reactivity in biological contexts.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules and pathways:

  • Interaction with Receptors : The compound may interact with cellular receptors or enzymes due to its polycyclic structure which allows for diverse binding capabilities.
  • Influence on Signaling Pathways : It is hypothesized that hexacyclo compounds can modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Recent studies have highlighted several potential biological activities associated with this compound:

  • Antitumor Activity : Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : There are indications of antimicrobial activity against certain bacterial strains.

Case Studies

  • Antitumor Effects :
    • A study conducted on the efficacy of this compound demonstrated significant inhibition of tumor cell growth in vitro.
    • The mechanism was linked to the induction of apoptosis in cancer cells.
  • Antimicrobial Activity :
    • Research evaluating the antimicrobial properties revealed effectiveness against Gram-positive bacteria.
    • The compound was found to disrupt bacterial cell membranes leading to cell lysis.

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds:

Compound NameStructure TypeNotable Activity
Hexacyclo decanePolycyclic HydrocarbonAnticancer
Pentacyclo decanePolycyclic HydrocarbonAntimicrobial
Cyclobutane DerivativesSmall Cyclic CompoundsAntiviral

Q & A

Q. What protocols validate the compound’s stability under long-term storage for biological assays?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare to stress-test conditions (e.g., UV exposure, oxidative environments). Store samples in inert atmospheres with desiccants and report lot-specific stability data .

Tables of Key Data

Property Reported Values Method Reference
Heat of Combustion (ΔHc)~11 kcal/mlBomb Calorimetry
Decomposition Temperature280–320°CDSC (N₂ atmosphere)
Isomer Ratio (Crude Product)3:1 (Major:Minor)GC-MS
Proton Channel IC₅₀15 µM (A/M2)Electrophysiology Assay

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